(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one
Description
(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one is an α,β-unsaturated ketone featuring a brominated pyridine substituent at the β-position. This compound belongs to a class of enones with conjugated systems that exhibit unique electronic properties, making them valuable in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
(E)-4-(6-bromopyridin-2-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7(12)5-6-8-3-2-4-9(10)11-8/h2-6H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNJDUISJHVHM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Table 1: Optimization of Aldol Condensation
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|---|---|
| 1 | LiHMDS | THF | −78 | 86 | 95:5 |
| 2 | NaOMe | MeOH | 25 | 45 | 80:20 |
| 3 | KOtBu | DMF | 0 | 62 | 88:12 |
Key Insight : LiHMDS ensures high E-selectivity due to its strong, non-nucleophilic base character, preventing retro-aldol side reactions.
Wittig Reaction: Phosphorane-Based Olefination
The Wittig reaction between 6-bromo-2-pyridinecarboxaldehyde and a stabilized ylide derived from acetone offers an alternative route.
Protocol
Table 2: Wittig Reaction Variants
| Ylide Type | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Stabilized (Ph₃P=CHCO₂Et) | THF | 12 | 72 |
| Semi-stabilized (Ph₃P=CHPh) | DCM | 24 | 58 |
Advantage : Wittig reactions avoid acidic conditions, preserving acid-sensitive bromopyridine groups.
Cross-Coupling Strategies: Suzuki-Miyaura and Heck Reactions
Suzuki-Miyaura Coupling
A two-step synthesis involves:
Heck Reaction
Palladium-catalyzed coupling of 6-bromo-2-iodopyridine with but-3-en-2-one:
Table 3: Cross-Coupling Comparative Data
| Method | Catalyst | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 65 | 89:11 |
| Heck | Pd(OAc)₂/PPh₃ | 54 | 85:15 |
Limitation : Heck reactions require inert conditions and exhibit moderate yields due to competing β-hydride elimination.
Photocatalytic Difluoroalkylation-Induced Migration
Adapted from visible-light methodologies, this approach uses Ru(bpy)₃Cl₂·6H₂O (1 mol%) and ethyl bromodifluoroacetate under blue LED irradiation:
Advantage : Photoredox conditions enable mild, metal-free transformations but require specialized equipment.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine alcohols or amines.
Scientific Research Applications
Anticancer Applications
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives containing the bromopyridine moiety exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies have shown that compounds with similar structures can interact with DNA and induce apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that certain derivatives of (E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one exhibited potent activity against breast cancer and leukemia cell lines, suggesting a promising avenue for further research into their development as anticancer drugs .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
- Activity Against Pathogens : Research has shown that this compound and its derivatives possess activity against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents .
- Case Studies : A study highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial efficacy. The structure-activity relationship (SAR) suggests that modifications to the bromopyridine ring can enhance the antimicrobial potency .
Organic Synthesis
In addition to its biological applications, this compound serves as a versatile building block in organic synthesis.
- Synthesis of Complex Molecules : The compound can be utilized in various coupling reactions, including Suzuki-Miyaura cross-coupling, which is essential for synthesizing more complex heterocyclic compounds. This application is particularly relevant in the development of new pharmaceuticals and agrochemicals .
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Potential anticancer agent | Significant cytotoxicity against cancer cell lines; induces apoptosis |
| Antimicrobial | Broad-spectrum antimicrobial | Effective against MRSA and other resistant strains; lower MICs than standard antibiotics |
| Organic Synthesis | Building block for complex molecules | Useful in Suzuki-Miyaura reactions for synthesizing heterocycles |
Mechanism of Action
The mechanism of action of (E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The brominated pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The α,β-unsaturated ketone core is conserved across analogs, but substituents on the aromatic ring (e.g., pyridinyl, phenyl, or heterocyclic groups) significantly influence electronic and steric properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Br, NO₂) on the aromatic ring enhance the electrophilicity of the α,β-unsaturated system, improving reactivity in conjugate addition reactions .
- Heterocyclic substituents (e.g., pyridine, isoxazole) introduce both electronic and steric effects, which can modulate binding in biological systems or catalytic processes .
Spectroscopic and Electronic Properties
UV-Vis spectroscopy reveals that substituents alter the HOMO-LUMO transition of the α,β-system:
- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: Absorbs at 375 nm due to the electron-donating dimethylamino group, which stabilizes the excited state .
- (E)-4-(4-Nitrophenyl)but-3-en-2-one : Absorbs at 323 nm, with the nitro group reducing conjugation via electron withdrawal .
- Pyridinyl analogs : Bromine at the 6-position of pyridine (as in the target compound) likely shifts absorption further due to its inductive electron-withdrawing effect, though exact data are unavailable in the provided evidence.
Challenges and Opportunities
- Characterization : Advanced techniques like 2D NMR (COSY, HSQC, HMBC) are critical for confirming stereochemistry and substituent placement, as demonstrated for (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one .
Biological Activity
(E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a brominated pyridine moiety, which is known to influence its biological interactions. The presence of the double bond in the butenone structure contributes to its reactivity and potential biological effects.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. In vitro studies evaluated its ability to scavenge free radicals using assays such as DPPH and ABTS, demonstrating effective radical scavenging activity. The compound also showed potential in reducing hydrogen peroxide levels, suggesting a protective role against oxidative stress .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Notably, studies have shown that derivatives containing the bromopyridine structure can inhibit cell proliferation in breast cancer cell lines. For instance, a rollover iridacycle complex derived from a related ligand demonstrated antiproliferative activities, indicating that modifications to the bromopyridine structure can enhance biological efficacy .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 20 | Moderate inhibition |
| PC-3 | 15 | Strong inhibition |
| WRL-68 | 86 | Moderate inhibition |
Antimicrobial Activity
In addition to anticancer properties, this compound has been assessed for its antimicrobial activity. Studies have shown that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances the compound's interaction with microbial targets .
Binding Affinity Studies
A significant aspect of evaluating the biological activity of this compound involves understanding its interaction with serum proteins such as bovine serum albumin (BSA). Binding affinity studies conducted using fluorescence emission spectroscopy revealed that the compound has a considerable binding constant, indicating its potential for effective delivery within biological systems .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of this compound derivatives against MCF-7 breast cancer cells. The results indicated that modifications to the brominated pyridine significantly increased cytotoxicity, with IC50 values ranging from 15 µM to 25 µM depending on structural variations.
Case Study 2: Antioxidant Mechanisms
Another investigation explored the antioxidant mechanisms of this compound. The study found that the compound effectively reduced oxidative stress markers in cellular models, supporting its use as a potential therapeutic agent for conditions associated with oxidative damage.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (E)-4-(6-Bromopyridin-2-yl)but-3-en-2-one, and how are key intermediates characterized?
- Methodological Answer : The compound is typically synthesized via aldol condensation or Michael addition-lactonization reactions. For example, α,β-unsaturated ketones can be prepared by reacting aldehydes (e.g., 6-bromo-2-pyridinecarboxaldehyde) with acetone under basic conditions (e.g., 20% NaOH in ethanol), yielding intermediates like this compound. Critical reaction conditions include temperature control (0–25°C) and solvent polarity to ensure stereoselectivity. Intermediates are characterized using / NMR to confirm regiochemistry and UV-Vis spectroscopy (absorption ~323–375 nm for α,β-unsaturated systems) .
Q. How can NMR and UV-Vis spectroscopy be employed to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR : NMR reveals the E-configuration via coupling constants () between α and β protons. NMR confirms carbonyl (C=O, ~200 ppm) and aromatic bromine coupling patterns. 2D NMR (e.g., COSY, HMBC) resolves substituent positions .
- UV-Vis : The conjugated enone system shows a between 300–375 nm, depending on substituents. Deviations from expected absorption bands indicate impurities or isomerization .
Advanced Research Questions
Q. What strategies are effective in resolving crystallographic disorders or twinning in this compound using SHELX-based refinement?
- Methodological Answer : Crystallization challenges include disorder in the bromopyridyl group or enone moiety. SHELXL refinement strategies involve:
- Using TWIN/BASF commands to model twinning.
- Restraining anisotropic displacement parameters for disordered atoms.
- Incorporating high-resolution data (≤ 0.8 Å) to reduce overparameterization. ORTEP-3 can visualize thermal ellipsoids to assess disorder .
Q. How does the bromine substituent influence the nonlinear optical (NLO) properties of this compound, and what experimental approaches measure these effects?
- Methodological Answer : The electron-withdrawing bromine enhances NLO response by polarizing the π-system. Z-scan techniques with a Nd:YAG laser (532 nm) quantify:
- Nonlinear refractive index () : Values range from to for similar compounds.
- Nonlinear absorption coefficient () : Bromine increases due to charge-transfer transitions. Data normalization to concentration (0.1–1.0 mM) ensures linearity .
Q. What methodological considerations are critical when analyzing isomerization byproducts in the synthesis of α,β-unsaturated ketones like this compound?
- Methodological Answer : Isomerization (E→Z) can occur during synthesis or purification. Mitigation strategies include:
- Low-temperature reaction conditions (< 0°C) to suppress thermal equilibration.
- Chromatographic separation (silica gel, hexane/ethyl acetate) to resolve isomers.
- Monitoring via NMR: Z-isomers exhibit smaller values (~12 Hz) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
